4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine
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Overview
Description
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is a heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science. This compound is characterized by the presence of a thiazolo[5,4-b]pyridine core fused with an oxadiazole ring, making it a valuable scaffold for the development of new pharmaceuticals and materials.
Mechanism of Action
Target of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to possess a broad spectrum of pharmacological activities . They have been reported to act as estrogen receptor ligands , neuropeptides , and Y5 adenosine receptors . They may inhibit the aggregation factor of human platelets , urokinase , and poly (ADP-ribose) polymerase-1 .
Mode of Action
Thiazolo[5,4-b]pyridine derivatives have been reported to exhibit strong inhibitory activity, with one compound showing extremely strong pi3kα inhibitory activity with an ic50 of 36 nM . This suggests that these compounds may interact with their targets by inhibiting their activity, leading to downstream effects.
Biochemical Pathways
Given the reported targets and activities of thiazolo[5,4-b]pyridine derivatives, it can be inferred that they may affect multiple biochemical pathways related to the functions of their targets, such as estrogen signaling, neuropeptide signaling, adenosine receptor signaling, platelet aggregation, urokinase activity, and poly (adp-ribose) polymerase-1 activity .
Result of Action
Given the reported activities of thiazolo[5,4-b]pyridine derivatives, it can be inferred that they may have various effects at the molecular and cellular levels, such as inhibiting the activity of their targets, affecting signaling pathways, and potentially leading to changes in cellular functions .
Biochemical Analysis
Biochemical Properties
The compound 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine has been found to exhibit potent inhibitory activity against phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking . The compound interacts with these enzymes, inhibiting their activity and thereby influencing the biochemical reactions they are involved in .
Cellular Effects
In cellular processes, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine’s inhibitory effect on PI3Ks can have significant impacts. By inhibiting PI3Ks, this compound can influence cell signaling pathways, gene expression, and cellular metabolism . For instance, the PI3K pathway is known to play a key role in cell survival and proliferation, so the compound’s inhibitory effect could potentially influence these cellular processes .
Molecular Mechanism
At the molecular level, 4-([1,3]Thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine exerts its effects through binding interactions with biomolecules, specifically PI3Ks . It inhibits these enzymes, leading to changes in gene expression and cellular functions
Metabolic Pathways
Given its inhibitory effect on PI3Ks, it is likely that it interacts with enzymes and cofactors in the PI3K pathway
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine typically involves multiple steps starting from commercially available precursors. One common method involves the cyclization of appropriate thiazole and pyridine derivatives under specific conditions. For instance, the reaction of hydrazonoyl halides with thiazole derivatives in the presence of a base such as triethylamine can yield the desired compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for higher yields and purity. This can include the use of advanced techniques such as high-throughput screening and continuous flow chemistry to streamline the process and reduce costs .
Chemical Reactions Analysis
Types of Reactions
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles, electrophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Comparison with Similar Compounds
Similar Compounds
Thiazolo[4,5-b]pyridines: These compounds share a similar thiazole-pyridine core but differ in the position of the fused rings.
Oxadiazoles: Compounds with an oxadiazole ring but lacking the thiazole-pyridine fusion.
Uniqueness
4-{[1,3]Thiazolo[5,4-b]pyridin-2-yl}-1,2,5-oxadiazol-3-amine is unique due to its combined thiazole, pyridine, and oxadiazole rings, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
4-([1,3]thiazolo[5,4-b]pyridin-2-yl)-1,2,5-oxadiazol-3-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5N5OS/c9-6-5(12-14-13-6)8-11-4-2-1-3-10-7(4)15-8/h1-3H,(H2,9,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GNVZMIDNJTVOTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(N=C1)SC(=N2)C3=NON=C3N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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